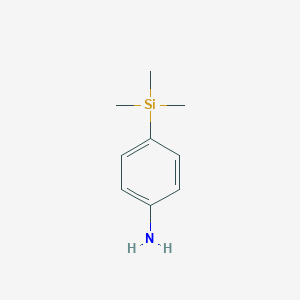
4-Trimethylsilylaniline
説明
4-Trimethylsilylaniline, also known as 4-Aminophenyl-trimethylsilane, 4-trimethylsilylbenzenamine, and 4-trimethylsilanyl-aniline , is an organosilicon compound. It has a molecular formula of C9H15NSi and a molecular weight of 165.31 .
Synthesis Analysis
The synthesis of 4-Trimethylsilylaniline and similar compounds has been discussed in various studies . One method involves the N-metallation of bromoanilines with ethylmagnesium bromide, followed by a reaction with trimethylchlorosilane . This process yields N-mono and N-bis(trimethylsilyl)bromoanilines, depending on the structure of the substrate .Molecular Structure Analysis
The molecular structure of 4-Trimethylsilylaniline consists of a benzene ring substituted with an amine (NH2) group and a trimethylsilyl (Si(CH3)3) group .科学的研究の応用
Chemical Synthesis and Structural Analysis
- Polysubstituted Indoles and Quinolines Synthesis : 4-Trimethylsilylaniline derivatives have been utilized in the synthesis of diverse polyfunctionalized indole derivatives via indium-catalyzed intramolecular cyclization. They have also played a role in the formation of polysubstituted quinoline derivatives through intermolecular dimerization processes (Sakai et al., 2008).
- Crystal Engineering with Ethynylbenzenes : The study of crystal and molecular structures has employed 4-(trimethylsilylethynyl)-N,N-dimethylaniline. This compound was used to analyze the crystal structure and phase transitions, enhancing the understanding of weak hydrogen bonds in crystal engineering (Batsanov et al., 2006).
Application in Biochemistry and Molecular Biology
- Site-Selective Studies of Proteins : 4-(Trimethylsilyl)phenylalanine, a derivative of 4-Trimethylsilylaniline, has been synthesized and incorporated into proteins for NMR spectroscopy studies. This application is crucial for understanding protein dynamics and interactions at a molecular level (Loh et al., 2018).
- Characterization of Membrane Protein Signaling Complexes : In the study of membrane protein signaling complexes, 4-trimethylsilyl phenylalanine has been utilized for site-specific incorporation into proteins. This approach facilitates the understanding of conformational changes in proteins, which is vital in cell signaling and pharmacology (Liu et al., 2020).
Analytical Chemistry Applications
- Distinction of Amino Acid Enantiomers : Research has explored the use of compounds related to 4-Trimethylsilylaniline in distinguishing amino acid enantiomers. This application is significant in stereochemical analysis and pharmaceuticals (Vékey & Czira, 1997).
- Gas Chromatography/Mass Spectrometry : Trimethylsilylated derivatives of 4-Trimethylsilylaniline have been used in gas chromatography and mass spectrometry for analyzing metabolites, demonstrating their importance in analytical techniques (Kim et al., 2011).
Material Science and Nanotechnology
- Functionalization of Single-Wall Carbon Nanotubes : 4-(2-Trimethylsilyl)ethynylaniline has been used in the functionalization of single-wall carbon nanotubes. This application is vital in the development of nanomaterials and electronic devices (Campidelli et al., 2008).
Safety and Hazards
Safety data sheets suggest that 4-Trimethylsilylaniline may be toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
将来の方向性
特性
IUPAC Name |
4-trimethylsilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZOTJKKCXYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434448 | |
| Record name | 4-trimethylsilylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trimethylsilylaniline | |
CAS RN |
17889-23-5 | |
| Record name | 4-trimethylsilylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



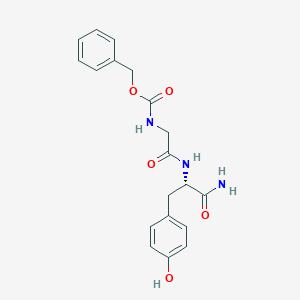


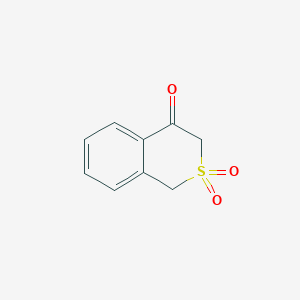
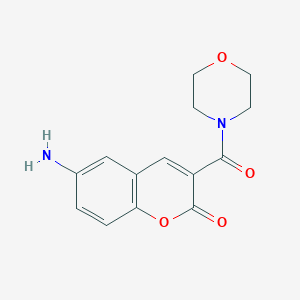




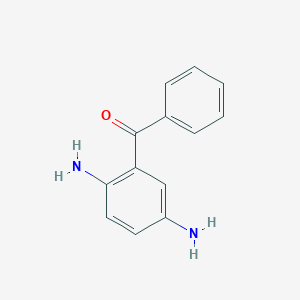
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
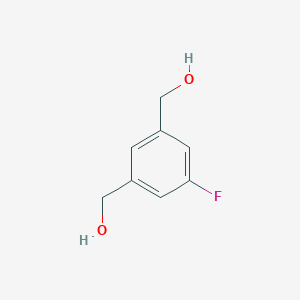
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
